molecular formula C7H4ClF2NO B14853778 4-Chloro-3-(difluoromethyl)picolinaldehyde

4-Chloro-3-(difluoromethyl)picolinaldehyde

Cat. No.: B14853778
M. Wt: 191.56 g/mol
InChI Key: OZXCGWWVSKJKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(difluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 4-position and a difluoromethyl group at the 3-position on the pyridine ring

Preparation Methods

The synthesis of 4-Chloro-3-(difluoromethyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 3-(difluoromethyl)picolinaldehyde using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques like continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Chloro-3-(difluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-(difluoromethyl)picolinaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research has explored its potential as an intermediate in the synthesis of drugs with anticancer and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(difluoromethyl)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can modulate various biochemical pathways, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

4-Chloro-3-(difluoromethyl)picolinaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H4ClF2NO

Molecular Weight

191.56 g/mol

IUPAC Name

4-chloro-3-(difluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4ClF2NO/c8-4-1-2-11-5(3-12)6(4)7(9)10/h1-3,7H

InChI Key

OZXCGWWVSKJKNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.